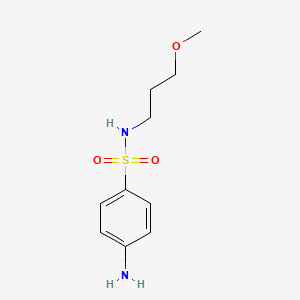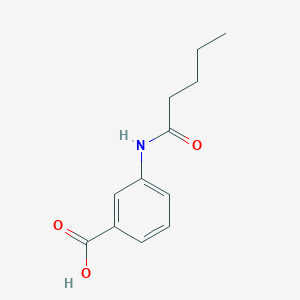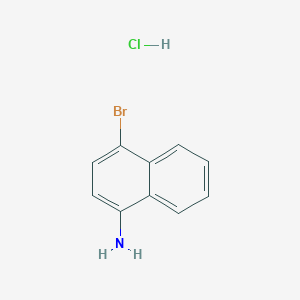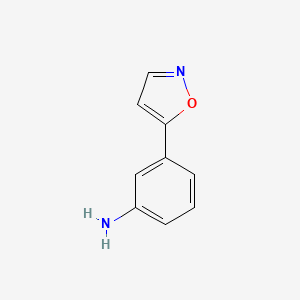
3-(异恶唑-5-基)苯胺
描述
3-(Isoxazol-5-yl)aniline is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Isoxazol-5-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Isoxazol-5-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Isoxazol-5-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
含异恶唑啉的天然产物作为抗癌剂
异恶唑啉是一类杂环化合物,因其抗癌特性而在药物化学中备受关注。含有异恶唑啉衍生物的天然产物已被分离、合成和研究其作为化疗剂的潜力。这些化合物的构效关系和立体化学方面显着影响其抗癌活性。这一研究方向为基于异恶唑啉支架开发新型抗癌药物提供了见解 (Kaur 等人,2014)。
源自异恶唑啉和 3-硝基丙酸的天然产物
源自异恶唑啉环和 3-硝基丙酸 (3-NPA) 部分的化合物已在各种天然来源中被发现,包括植物、昆虫、细菌和真菌。这些化合物表现出一系列生物活性,它们的生物合成涉及不同的前体,具体取决于生物体。相关化合物 3-NPA 的毒性源于其对线粒体呼吸的抑制作用,突出了这些化合物与生物系统之间复杂的相互作用 (Becker 等人,2017)。
用苯胺衍生物化学固定 CO2
使用苯胺衍生物将二氧化碳 (CO2) 转化为有价值的化学品代表了一个重要的研究领域。苯胺衍生物已被用于合成功能化唑类,展示了从 CO2 中创建具有生物活性的唑类衍生物的新方法。这种方法不仅提供了合成重要天然产物的途径,而且还有助于解决与 CO2 排放相关的环境挑战 (Vessally 等人,2017)。
作用机制
Target of Action
Isoxazole derivatives are known to interact with a variety of biological targets based on their chemical diversity .
Mode of Action
It’s worth noting that isoxazole derivatives have been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . These activities are likely due to the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Result of Action
One study has shown that a similar compound, 3-(1,3-oxazol-5-yl)aniline, acts as a highly efficient corrosion inhibitor for mild steel in a hydrochloric acid (hcl) solution . This suggests that 3-(Isoxazol-5-yl)aniline may also have potential applications in materials science.
安全和危害
未来方向
生化分析
Biochemical Properties
3-(Isoxazol-5-yl)aniline plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, 3-(Isoxazol-5-yl)aniline can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity .
Cellular Effects
The effects of 3-(Isoxazol-5-yl)aniline on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In various cell types, 3-(Isoxazol-5-yl)aniline can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(Isoxazol-5-yl)aniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Furthermore, 3-(Isoxazol-5-yl)aniline can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Isoxazol-5-yl)aniline can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to 3-(Isoxazol-5-yl)aniline can lead to cumulative effects on cellular function, which are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(Isoxazol-5-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, 3-(Isoxazol-5-yl)aniline can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
3-(Isoxazol-5-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of specific metabolites. The compound’s metabolism may involve oxidation, reduction, or conjugation reactions, which are mediated by enzymes such as cytochrome P450s .
Transport and Distribution
Within cells and tissues, 3-(Isoxazol-5-yl)aniline is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 3-(Isoxazol-5-yl)aniline within specific tissues or cellular compartments can significantly impact its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(Isoxazol-5-yl)aniline is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 3-(Isoxazol-5-yl)aniline can influence its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
3-(1,2-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFVFIPIWPLRNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586328 | |
| Record name | 3-(1,2-Oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-15-5 | |
| Record name | 3-(1,2-Oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,2-oxazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


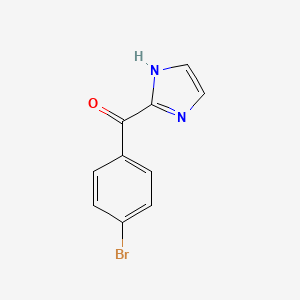
![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)
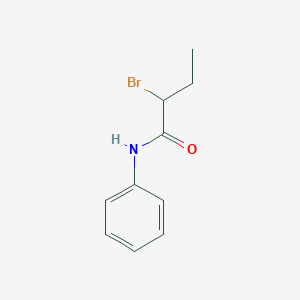


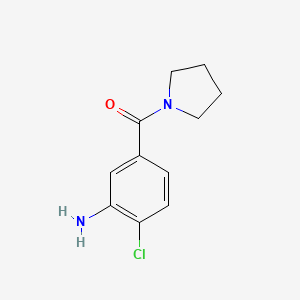
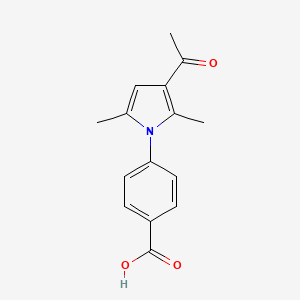
![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)
